![molecular formula C26H20F5NO4 B12516934 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester, commonly known as Fmoc-Val-OPfp, is a derivative of valine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and reactivity. It is particularly valued for its role in the formation of amide bonds, which are crucial in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester typically involves the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it ideal for peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary amines, are commonly used as nucleophiles in reactions with N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester.
Solvents: Organic solvents such as dimethylformamide and dichloromethane are typically used.
Conditions: Reactions are usually carried out at room temperature to maintain the stability of the compound.
Major Products
The primary product formed from the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester with nucleophiles is the corresponding amide. This reaction is fundamental in peptide synthesis, where the formation of peptide bonds is essential .
Aplicaciones Científicas De Investigación
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Mecanismo De Acción
The mechanism of action of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester involves the activation of the carboxyl group of valine through the formation of a pentafluorophenyl ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide bonds. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N-α-9-fluorenylmethoxycarbonyl-L-alanine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-leucine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester
Uniqueness
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is unique due to its specific reactivity and stability, which make it particularly suitable for solid-phase peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is ideal for the formation of peptide bonds without causing degradation or side reactions .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
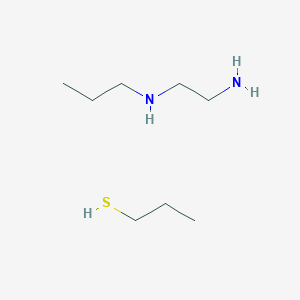
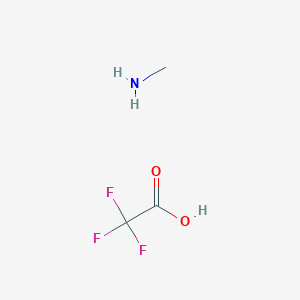
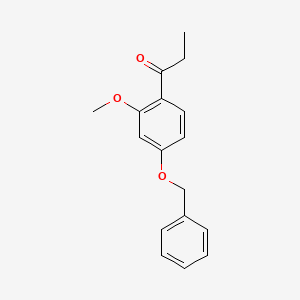
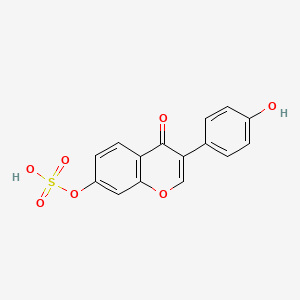
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

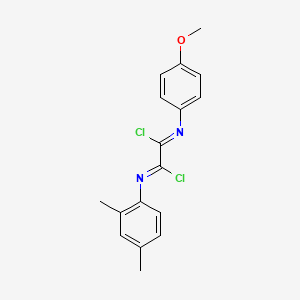
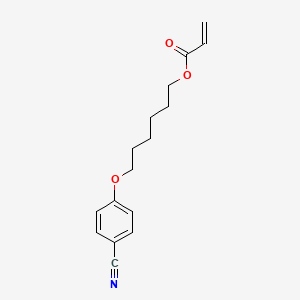
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
